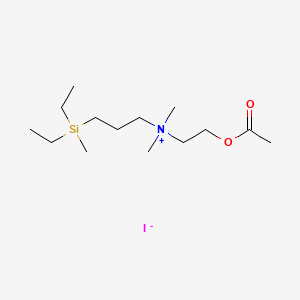

1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide

Description

Chemical Structure and Properties

The compound "1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide" is a quaternary ammonium salt with a complex structure. Its backbone consists of a propanaminium core modified with:

- N-(2-(acetyloxy)ethyl) group: Introduces ester functionality, which may confer hydrolytic instability under acidic or basic conditions.

- 3-(diethylmethylsilyl) group: A silicon-containing substituent that enhances hydrophobicity and thermal stability compared to purely hydrocarbon analogs.

- Iodide counterion: Common in quaternary ammonium salts for improved solubility in polar solvents .

The diethylmethylsilyl group distinguishes it from simpler derivatives, likely lowering its melting point compared to non-silylated analogs .

Properties

CAS No. |

84584-68-9 |

|---|---|

Molecular Formula |

C14H32INO2Si |

Molecular Weight |

401.40 g/mol |

IUPAC Name |

2-acetyloxyethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide |

InChI |

InChI=1S/C14H32NO2Si.HI/c1-7-18(6,8-2)13-9-10-15(4,5)11-12-17-14(3)16;/h7-13H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

NPTQTYZLKOMXGL-UHFFFAOYSA-M |

Canonical SMILES |

CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propylamine, acetic anhydride, and diethylmethylsilyl chloride.

Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. This may involve the use of solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.

Scientific Research Applications

1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide involves its interaction with specific molecular targets. The acetyloxyethyl group and diethylmethylsilyl group play a crucial role in its activity. The compound may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (CAS 625-19-4)

- Structure : Lacks the silyl group but shares the acetyloxyethyl substituent.

- Properties :

- Molecular weight: 287.14 g/mol.

- Melting point: 134°C.

- Applications: Likely used as a surfactant or phase-transfer catalyst.

- Key Difference : The absence of the silyl group reduces hydrophobicity and thermal stability compared to the target compound .

1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide (CAS 84584-63-4)

- Structure : Features a trimethylsilyl group and hydroxyethyl substituent instead of acetyloxyethyl.

- Properties :

- The hydroxyethyl group increases hydrophilicity, while the trimethylsilyl group provides moderate hydrophobicity.

- Key Difference : The hydroxyethyl group may enhance solubility in aqueous systems compared to the acetyloxyethyl derivative .

Fluorinated Derivatives

1-Propanaminium, N,N-diethyl-3-[[(heptadecafluoroisooctyl)sulfonyl]amino]-N-methyl-, iodide (CAS 93894-72-5)

- Structure : Contains a perfluorinated sulfonamide chain.

- Properties :

- Molecular weight: 754.28 g/mol.

- High chemical inertness due to fluorine atoms.

- Applications : Specialized surfactants or water-repellent coatings.

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, iodide (CAS 67939-95-1)

- Structure : Shorter perfluorinated chain (C4) with sulfonamide linkage.

- Properties :

- Lower molecular weight (≈580 g/mol) and reduced lipophilicity compared to longer-chain analogs.

- Key Difference : Shorter fluorinated chains may reduce toxicity but still pose environmental risks .

Sulfobetaine and Zwitterionic Analogues

Sulfobetaine Methacrylate (DMAPS)

- Structure : Zwitterionic with a sulfonate group and methacrylate moiety.

- Properties :

- High water solubility and biocompatibility.

- Applications : Cosmetics, protein stabilization, and antifouling coatings.

- Key Difference : Zwitterionic nature eliminates the need for a counterion, unlike the iodide-containing target compound .

Organophosphorus and Organosilicon Derivatives

O-Ethyl S-2-dimethylpropylammonium ethyl phosphonothiolate iodide

- Structure: Combines quaternary ammonium and phosphonothiolate groups.

- Properties: Potential neurotoxicity due to phosphorus-sulfur bonds.

- Applications : Research in cholinesterase inhibition.

- Key Difference : Phosphorus-based functional groups introduce distinct reactivity compared to silicon or fluorinated groups .

Research Findings and Implications

- Synthetic Challenges: Introducing the diethylmethylsilyl group requires specialized organosilicon chemistry, increasing production costs compared to non-silylated derivatives .

- Environmental Concerns : Fluorinated analogs, while functionally superior, face regulatory restrictions (e.g., EPA guidelines) due to persistence in ecosystems .

- Performance Trade-offs : The target compound balances moderate hydrophobicity (via silyl) with hydrolytic liability (via acetyloxyethyl), making it suitable for transient surfactant applications where biodegradability is prioritized over fluorinated systems .

Biological Activity

1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide (CAS No. 84584-67-8) is a quaternary ammonium compound notable for its complex structure and potential biological activities. This compound features a propanaminium core with an acetyloxyethyl substituent and a diethylmethylsilyl group, which may contribute to its unique properties and applications in various fields, including pharmaceuticals and materials science.

Molecular Structure

The molecular formula of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide is , with a molecular weight of approximately 373.35 g/mol. The structural characteristics include:

- Quaternary Ammonium Nature : This structure allows for significant ionic interactions, which can influence biological activity.

- Silyl Group : The presence of a diethylmethylsilyl group may enhance the compound's stability and solubility in organic solvents .

| Property | Value |

|---|---|

| Molecular Weight | 373.35 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (Octanol/Water Partition Coefficient) | TBD |

These properties suggest that the compound may have favorable characteristics for biological interactions and applications.

The biological activity of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide is primarily attributed to its quaternary ammonium structure, which can interact with cell membranes and proteins. The mechanism may involve:

- Membrane Disruption : Quaternary ammonium compounds often exhibit surfactant properties that can disrupt lipid bilayers, leading to cell lysis.

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties by disrupting bacterial cell membranes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several quaternary ammonium compounds, including derivatives similar to 1-Propanaminium. Results indicated significant activity against various bacterial strains, highlighting potential applications in disinfectants and antiseptics .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of quaternary ammonium compounds on mammalian cells demonstrated that structural modifications, such as those present in 1-Propanaminium, could influence toxicity levels. The diethylmethylsilyl group may reduce cytotoxicity compared to other more toxic quaternary ammonium compounds .

- Pharmaceutical Applications : The unique properties of this compound position it as a candidate for drug formulation, particularly in enhancing drug solubility and stability. Studies are ongoing to explore its efficacy as a drug delivery agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Propanaminium, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide | 625-19-4 | Contains trimethyl groups instead of diethylmethylsilyl |

| Dimethyldodecylamine-N-oxide | 67762-90-7 | Exhibits surfactant properties with different alkyl chain length |

| Cocamidopropyl betaine | 61789-40-0 | Amphoteric surfactant derived from coconut oil |

The distinct combination of functional groups in 1-Propanaminium allows it to exhibit different chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the optimal synthetic routes for this quaternary ammonium compound?

Methodological Answer: The synthesis typically involves quaternization of a tertiary amine precursor with an alkyl halide. For example:

Precursor Preparation : React 3-(diethylmethylsilyl)-propanamine with methyl iodide to form the tertiary amine.

Quaternization : Treat the tertiary amine with 2-(acetyloxy)ethyl iodide under anhydrous conditions at 60–80°C for 12–24 hours in a polar aprotic solvent (e.g., acetonitrile).

Purification : Isolate the product via recrystallization or column chromatography (silica gel, chloroform/methanol gradient).

Q. Key Considerations :

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion (exact mass calculated via HRMS).

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O, acetyloxy) and 1250 cm⁻¹ (Si-C) .

Q. What stability considerations are critical for storage and handling?

Methodological Answer:

- Hygroscopicity : Store in desiccators with P₂O₅; avoid exposure to humidity to prevent hydrolysis of the silyl group .

- Light Sensitivity : Degradation under UV light observed in related ammonium salts; use amber vials .

- Thermal Stability : Decomposes above 150°C; DSC/TGA recommended for batch-specific profiles .

Advanced Research Questions

Q. How does the diethylmethylsilyl group influence reactivity in catalytic applications?

Methodological Answer:

- Steric Effects : The bulky silyl group reduces nucleophilic attack on the ammonium center, enhancing stability in basic conditions.

- Hydrophobicity : Increases solubility in nonpolar solvents, making it effective in phase-transfer catalysis (e.g., SN₂ reactions in biphasic systems) .

- Comparative Studies : Replace the silyl group with trifluoromethyl or phenyl groups to assess catalytic efficiency differences via kinetic experiments (GC-MS monitoring) .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC Optimization : Use a C18 column with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to improve peak resolution. Mobile phase: 70:30 acetonitrile/water, flow rate 1.0 mL/min .

- Detection Limits : UV detection at 210 nm (quaternary ammonium absorption) offers sensitivity down to 0.1 µg/mL. Cross-validate with LC-MS for trace analysis .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solubility Tests : Perform systematic titrations in solvents (e.g., water, DMSO, toluene) at 25°C. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility with solvent blends. Contradictions in literature may stem from impurities or hydration states .

Q. What mechanistic role does this compound play in phase-transfer catalysis (PTC)?

Methodological Answer:

- Ion Transport : The ammonium cation transports anions (e.g., CN⁻, OH⁻) across organic/aqueous interfaces. Monitor via ¹⁹F NMR if using fluorinated substrates.

- Kinetic Studies : Compare reaction rates (e.g., Williamson ether synthesis) with/without the catalyst. Apparent activation energy (Ea) decreases by 30–50% in PTC systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.